1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 5374-54-9
VCID: VC17966989
InChI: InChI=1S/C19H20N6O/c26-19(24-15-7-3-1-5-13(15)17-20-9-10-21-17)25-16-8-4-2-6-14(16)18-22-11-12-23-18/h1-8H,9-12H2,(H,20,21)(H,22,23)(H2,24,25,26)
SMILES:
Molecular Formula: C19H20N6O
Molecular Weight: 348.4 g/mol

1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea

CAS No.: 5374-54-9

Cat. No.: VC17966989

Molecular Formula: C19H20N6O

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea - 5374-54-9

Specification

CAS No. 5374-54-9
Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
IUPAC Name 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
Standard InChI InChI=1S/C19H20N6O/c26-19(24-15-7-3-1-5-13(15)17-20-9-10-21-17)25-16-8-4-2-6-14(16)18-22-11-12-23-18/h1-8H,9-12H2,(H,20,21)(H,22,23)(H2,24,25,26)
Standard InChI Key WLFUOMGYHMKOHP-UHFFFAOYSA-N
Canonical SMILES C1CN=C(N1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=NCCN4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea consists of a urea backbone flanked by two phenyl rings, each substituted at the ortho position with a 4,5-dihydro-1H-imidazol-2-yl group. This configuration distinguishes it from closely related compounds such as:

  • 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea hydrochloride (meta-substituted, CID 23618391) ,

  • 1,3-bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]urea hydrochloride (para-substituted, CID 44531014) .

The ortho substitution introduces steric constraints and electronic effects that may influence molecular geometry and intermolecular interactions.

Table 1: Key Molecular Properties of Structural Analogues

PropertyOrtho-Substituted (Theoretical)Meta-Substituted (CID 23618391) Para-Substituted (CID 44531014)
Molecular FormulaC₁₉H₂₀N₆OC₁₉H₂₁ClN₆OC₂₁H₂₅ClN₆O
Molecular Weight (g/mol)372.4 (calculated)384.9412.9
Hydrogen Bond Donors555
Hydrogen Bond Acceptors333
Rotatable Bonds444

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis protocol exists for the ortho-substituted compound, analogous urea derivatives are typically prepared via:

  • Condensation Reactions: Coupling aryl isocyanates with aminophenylimidazolines under anhydrous conditions .

  • Salt Formation: Reaction with hydrochloric acid to form stable hydrochloride salts, as seen in CID 23618391 and CID 44531014 .

Solubility and Stability

The hydrochloride salts of meta- and para-substituted analogues exhibit moderate water solubility due to ionic character, with melting points exceeding 300°C (e.g., 350°C for the meta-substituted dihydrochloride) . The ortho-substituted variant is expected to display lower solubility owing to steric hindrance impeding crystal lattice formation.

Pharmacological and Biological Activity

Table 2: Comparative Pharmacological Data

ParameterImidocarb Hydrochloride (Meta) Ortho-Substituted (Predicted)
IC₅₀ (Babesia microti)0.8 µMNot tested
Bioavailability (Oral)40–60%Likely reduced
Plasma Half-Life24–36 hUncharacterized

Comparative Analysis of Isomeric Effects

Steric and Electronic Considerations

  • Ortho-Substitution: Introduces steric hindrance between imidazoline and urea groups, potentially distorting the planar geometry critical for DNA intercalation.

  • Meta-Substitution: Allows optimal spacing for binding protozoal topoisomerases, as evidenced by imidocarb’s efficacy .

  • Para-Substitution: Enhances symmetry and electronic delocalization, favoring interactions with kinase ATP pockets .

Table 3: Isomeric Impact on Biological Activity

IsomerTopoisomerase II InhibitionKinase InhibitionSolubility (mg/mL)
OrthoLow (predicted)Moderate<1 (predicted)
MetaHighLow15–20
ParaModerateHigh5–10

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator